molecular formula C20H24N2O4S2 B2392002 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1448064-98-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2392002
CAS No.: 1448064-98-9
M. Wt: 420.54
InChI Key: VUGBVLQGUVASSH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with multiple functional groups, including a hydroxy group, a methylthio group, and a pyrrolidinylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.

    Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the sulfonylation of the benzamide core using pyrrolidine and sulfonyl chloride under controlled conditions.

    Attachment of the Hydroxy and Methylthio Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxy group to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core and the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme activities.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups may participate in hydrogen bonding and hydrophobic interactions, respectively, while the pyrrolidinylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-methylphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(morpholin-1-ylsulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring, which may influence its solubility and interaction with molecular targets.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the methylthio group, which can enhance its reactivity and potential biological activity. The combination of functional groups in this compound provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-27-17-8-4-15(5-9-17)19(23)14-21-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-3-13-22/h4-11,19,23H,2-3,12-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGBVLQGUVASSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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